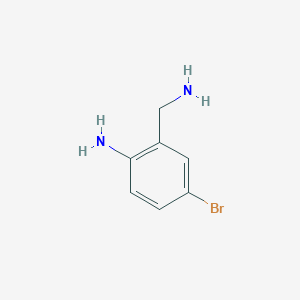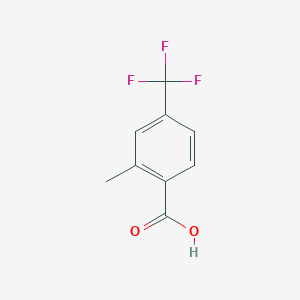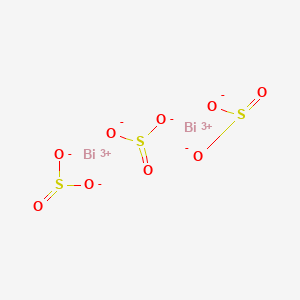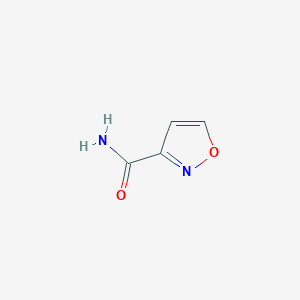
2-(Aminometil)-4-bromoanilina
Descripción general
Descripción
2-(Aminomethyl)-4-bromoaniline: is an organic compound with the molecular formula C7H9BrN2 It is a derivative of aniline, where the amino group is substituted with a bromine atom at the para position and an aminomethyl group at the ortho position
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for studying biological processes.
Fluorescent Probes: Incorporated into fluorescent probes for imaging and detection of biological targets.
Medicine:
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Drug Development: Investigated for its role in the development of new drugs targeting specific biological pathways.
Industry:
Materials Science: Used in the production of polymers and advanced materials with specific properties.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(Aminomethyl)-4-bromoaniline typically begins with commercially available 4-bromoaniline.
Step 1 - Formylation: 4-bromoaniline is subjected to formylation using formic acid and acetic anhydride to yield 4-bromo-N-formylaniline.
Step 2 - Reduction: The formyl group is then reduced using a reducing agent such as lithium aluminum hydride to produce 4-bromo-N-methylaniline.
Step 3 - Aminomethylation: Finally, the N-methyl group is converted to an aminomethyl group through a reaction with formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods: Industrial production of 2-(Aminomethyl)-4-bromoaniline follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(Aminomethyl)-4-bromoaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 2-(aminomethyl)-4-bromoaniline derivatives with different substituents on the amino group.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or sodium alkoxide in polar solvents.
Major Products:
Oxidation: Formation of 2-(aminomethyl)-4-nitroaniline.
Reduction: Formation of 2-(aminomethyl)-4-bromoaniline derivatives.
Substitution: Formation of 2-(aminomethyl)-4-hydroxyaniline or 2-(aminomethyl)-4-alkoxyaniline.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-bromoaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
2-(Aminomethyl)aniline: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromoaniline:
2-(Aminomethyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 2-(Aminomethyl)-4-bromoaniline is unique due to the presence of both the bromine and aminomethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
2-(aminomethyl)-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHLUCMHXXHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629202 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771583-12-1 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)


